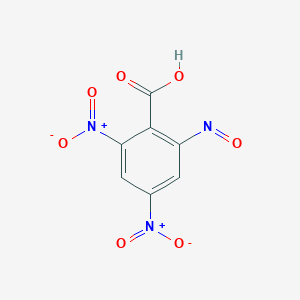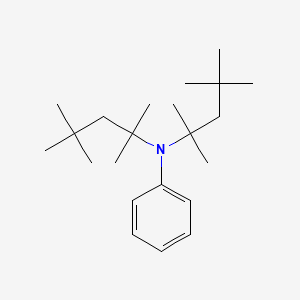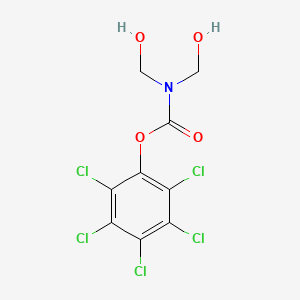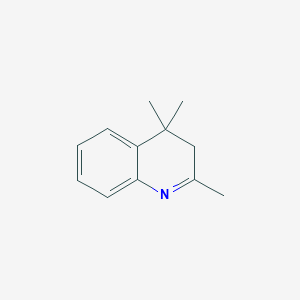
2,4,4-Trimethyl-3,4-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-3,4-dihydroquinoline is an organic compound with the molecular formula C12H15N. It belongs to the class of dihydroquinolines, which are hydrogenated derivatives of quinoline. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-3,4-dihydroquinoline typically involves the condensation of aniline with acetone in the presence of a catalyst. One method employs micro-meso-macroporous zeolite H-Y-MMM as the catalyst, with the reaction carried out at temperatures ranging from 60°C to 230°C and a catalyst concentration of 5-20% over a reaction time of 6-23 hours . Another method involves the use of metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst .
Industrial Production Methods
Industrial production of this compound often utilizes the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method, although effective, requires careful control of reaction conditions due to the exothermic nature of the process.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-3,4-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: It readily undergoes substitution reactions, such as the Friedel-Crafts reaction, to form aryl-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various metal catalysts. The conditions typically involve moderate to high temperatures and controlled environments to ensure the desired product yield.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and aryl-substituted dihydroquinolines .
Scientific Research Applications
2,4,4-Trimethyl-3,4-dihydroquinoline has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-3,4-dihydroquinoline involves its interaction with molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and scavenging free radicals. The compound’s antibacterial and antidiabetic effects are attributed to its ability to interfere with bacterial cell wall synthesis and glucose metabolism, respectively .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: A closely related compound with similar antioxidant properties.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its role in autophagy and oxidative stress response.
Uniqueness
2,4,4-Trimethyl-3,4-dihydroquinoline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
63177-93-5 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2,4,4-trimethyl-3H-quinoline |
InChI |
InChI=1S/C12H15N/c1-9-8-12(2,3)10-6-4-5-7-11(10)13-9/h4-7H,8H2,1-3H3 |
InChI Key |
MJETWKCGZXNUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
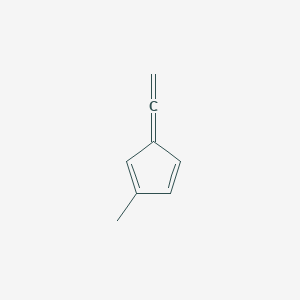
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)
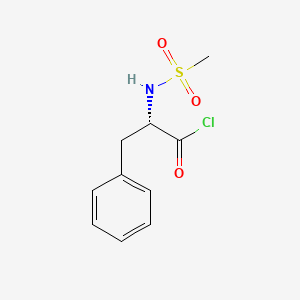
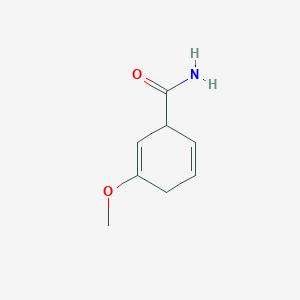
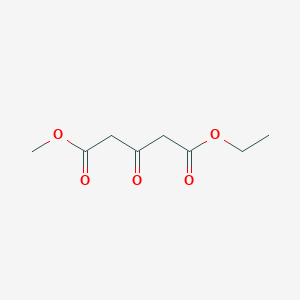
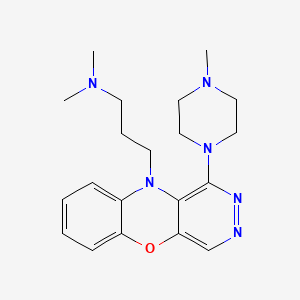

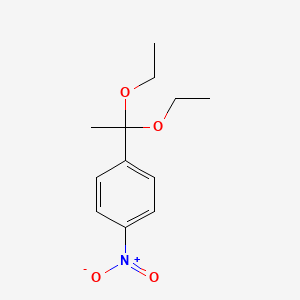
![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)
